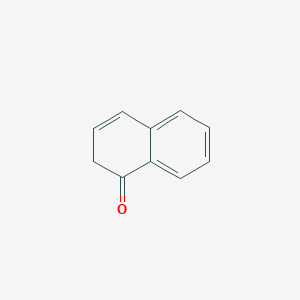

Naphthalen-1(2h)-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

57392-28-6 |

|---|---|

Formule moléculaire |

C10H8O |

Poids moléculaire |

144.17 g/mol |

Nom IUPAC |

2H-naphthalen-1-one |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-6H,7H2 |

Clé InChI |

RZPFVRFSYMUDJO-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC=CC=C2C1=O |

SMILES canonique |

C1C=CC2=CC=CC=C2C1=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Naphthalen-2(1H)-one Derivatives

Naphthalen-2(1H)-one, a positional isomer with the ketone at the 2-position, exhibits distinct reactivity and biological activity. For example, Fe(III) complexes of Schiff base derivatives like (Z)-1-(((2-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)amino)methylene)naphthalen-2(1H)-one (H₂L4) demonstrate unique UV-Vis absorption profiles and cytotoxicity, attributed to the altered electron distribution from the ketone position .

Table 1: Key Differences Between Naphthalen-1(2H)-one and Naphthalen-2(1H)-one

Dihydronaphthalenone Derivatives

Compounds like 3,4-dihydro-4-hydroxy-2-[(2R)-2,3-dihydroxy-3-methylbutylidene]this compound (isolated from Catalpa ovata) exhibit cytoprotective and antioxidant properties, contrasting with the antiparasitic focus of this compound chalcones. These derivatives often feature hydroxyl or alkyl substituents that enhance radical-scavenging activity, as demonstrated in hydrogen peroxide-induced oxidative stress models .

Table 2: Substituent Effects on Dihydronaphthalenones

Naphthalenoid Ansamycins

Naphthalenoid ansamycins, such as those with naphthalene-1,3(2H,4H)-dione or 3,4-dihydronaphthalen-1(4H)-one cores, are bacterial polyketides with antibiotic properties. Unlike synthetic this compound derivatives, these natural products feature extended ansa bridges (9–17 atoms) and quinone moieties critical for targeting RNA polymerase in pathogens like Mycobacterium tuberculosis .

Table 3: Structural and Functional Comparison with Ansamycins

Fungal Naphthalenones

Fungal metabolites like perenniporides A–D incorporate complex spiro and fused lactone rings onto the naphthalenone core. For instance, perenniporide A features a γ-lactone spirally linked to C-4, enabling broad antimicrobial activity against MRSA and VRE, unlike the narrower antiparasitic scope of synthetic chalcones .

Méthodes De Préparation

Hydrogenation of Naphthalene

Naphthalene undergoes hydrogenation in the presence of transition metal catalysts (e.g., nickel or palladium) under high-pressure hydrogen gas (5–10 atm). This exothermic reaction produces tetralin with near-quantitative yields under optimized conditions. The reaction’s efficiency depends on catalyst selectivity to avoid over-hydrogenation to decalin.

Oxidation of Tetralin to this compound

Tetralin is subsequently oxidized to this compound using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic media. For instance, CrO₃ in acetic acid at 60–80°C selectively oxidizes the benzylic carbon, forming the ketone with minimal side products. Recent advancements employ heterogeneous catalysts like manganese oxide (Mn₂O₃) to improve selectivity and reduce environmental impact.

Table 1: Oxidation Conditions for Tetralin

| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CrO₃ | None | 60–80 | 70–85 |

| KMnO₄ | H₂SO₄ | 25–40 | 65–75 |

| O₂ | Mn₂O₃ | 100–120 | 80–90 |

The gas-phase oxidation of tetralin using molecular oxygen (O₂) over Mn₂O₃ catalysts has emerged as a scalable and eco-friendly alternative, achieving yields exceeding 80%. This method minimizes waste generation and aligns with green chemistry principles.

Asymmetric Synthesis

Asymmetric synthesis offers a route to enantiomerically pure this compound, which is critical for pharmaceutical applications requiring chiral specificity. Source highlights the use of asymmetric catalysis to synthesize this compound, though detailed mechanistic insights remain limited.

Chiral Auxiliary Approaches

A hypothesized method involves the use of chiral ligands in transition metal-catalyzed reactions. For example, palladium complexes with BINAP ligands could facilitate asymmetric hydrogenation or oxidation steps, inducing chirality at the ketone’s α-position.

Biocatalytic Methods

Enzymatic oxidation using cytochrome P450 monooxygenases or ketoreductases presents a sustainable alternative. These enzymes selectively functionalize tetralin derivatives under mild conditions, though industrial adoption is hindered by enzyme stability and cost.

Demethylation of Methoxy-Substituted Derivatives

Functionalized this compound derivatives are synthesized via demethylation of methoxy-substituted precursors. Source details the synthesis of 5-, 6-, and 7-hydroxy-1-tetralone derivatives using aluminum chloride (AlCl₃) as a Lewis acid.

Demethylation Reaction

Methoxy-substituted 1-tetralones undergo demethylation in dichloromethane (DCM) with AlCl₃ at 0–5°C, yielding hydroxylated products. For instance, 7-methoxy-1-tetralone is converted to 7-hydroxy-1-tetralone with 85–90% efficiency.

Table 2: Demethylation of Methoxy-1-tetralones

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 5-Methoxy-1-tetralone | AlCl₃ | 0°C, 2 h | 88 |

| 6-Methoxy-1-tetralone | AlCl₃ | 0°C, 2 h | 85 |

| 7-Methoxy-1-tetralone | AlCl₃ | 0°C, 2 h | 90 |

Alkylation of Hydroxy Derivatives

The hydroxyl groups introduced via demethylation are further functionalized through alkylation. For example, treatment with benzyl bromide or 2-phenoxyethyl bromide in basic media yields ether derivatives, expanding the compound’s utility in drug discovery.

Reduction and Alkylation of this compound Derivatives

This compound serves as a precursor to bioactive alcohols through reduction. Sodium borohydride (NaBH₄) reduces the ketone to racemic 1-tetralol, which exhibits MAO-B inhibitory activity.

Table 3: Reduction of this compound

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| This compound | NaBH₄ | EtOH, 0°C | 95 |

| 6-Benzyloxy-1-tetralone | NaBH₄ | EtOH, 0°C | 92 |

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Tetralin Oxidation | High yield, industrial feasibility | Hazardous oxidants, waste | High |

| Asymmetric Synthesis | Chiral purity | Limited mechanistic data | Low |

| Demethylation | Functional group diversity | Requires substituted precursors | Moderate |

| Nitrogen Transmutation | Novel skeletal editing | Indirect application | Moderate |

Applications and Derivatives

This compound derivatives demonstrate potent bioactivity. For example, 6,7-dihydroxy-3,4-dihydro-2H-naphthalen-1-one exhibits cytotoxicity against cancer cells by generating reactive oxygen species (ROS). Substituted analogs inhibit MAO-B with IC₅₀ values as low as 0.0075 µM, highlighting their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Naphthalen-1(2H)-one derivatives, and how are reaction conditions optimized?

- Methodology : Derivatives like 4-(2-hydroxy-5-methylphenylimino)naphthalen-1(4H)-one (PINQ) are synthesized via condensation reactions between 1,4-naphthoquinone and amines. Optimization involves adjusting solvent polarity, temperature (e.g., reflux in methanol), and stoichiometry to maximize yield and purity. Column chromatography (e.g., using hexane:ethyl acetate gradients) is critical for isolation .

- Key Parameters : Reaction monitoring via TLC, purification via column chromatography, and characterization via H/C-NMR and FT-IR spectroscopy .

Q. How is spectroscopic characterization (NMR, IR) used to confirm the structure of this compound derivatives?

- Methodology : H-NMR chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm) and C-NMR carbonyl signals (δ ~190 ppm) confirm core structural features. IR absorption bands (e.g., C=O stretching at 1660–1699 cm) validate ketone functionality .

- Validation : Cross-referencing experimental data with computational predictions (e.g., DFT calculations at B3LYP/6-311++G(d,p)) ensures accuracy .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315/H319 hazards). Ensure adequate ventilation to prevent inhalation (H335 risk). Acute oral toxicity (H302) necessitates strict hygiene practices .

- Emergency Measures : For spills, avoid dust generation; use inert absorbents and dispose via certified waste management services .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental spectroscopic data for this compound derivatives?

- Approach : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) calculates vibrational frequencies, NMR chemical shifts, and electronic properties. Discrepancies between experimental and theoretical data (e.g., in UV-vis spectra) are addressed by refining solvation models or basis sets .

- Case Study : PINQ’s experimental IR (1699 cm) aligned with DFT-predicted C=O stretching after adjusting for solvent effects .

Q. What crystallographic techniques are used to determine the 3D structure of this compound derivatives, and how are data interpreted?

- Methodology : Single-crystal X-ray diffraction (Cu Kα radiation, λ = 1.54178 Å) resolves bond lengths and angles. Software like SHELX refines structures using R-factors (e.g., R < 0.02). For example, (E)-7-Methoxy-2-(4-Morpholinobenzylidene)-3,4-Dihydrothis compound showed triclinic symmetry with displacement parameters validated at 35% probability ellipsoids .

- Data Interpretation : Hydrogen bonding networks and π-π stacking interactions (e.g., C18–H18A⋯O1) inform stability and reactivity .

Q. How do researchers reconcile conflicting toxicological data for this compound in environmental and biological systems?

- Analysis : Cross-referencing in vitro assays (e.g., Ames test for mutagenicity) with in vivo studies (rodent models) clarifies dose-response relationships. For instance, IARC classifies >0.1% concentrations as potential carcinogens, but inconsistencies arise from metabolic variations (e.g., cytochrome P450 activity) .

- Meta-Analysis : Systematic reviews of PubMed/TOXNET datasets (2003–2025) filter studies by exposure pathways (air, water, sediment) to identify data gaps .

Q. What methodologies are employed to study the environmental degradation pathways of this compound?

- Techniques : Gas chromatography-mass spectrometry (GC-MS) tracks degradation products in soil/water matrices. Half-life studies under UV light or microbial action (e.g., Pseudomonas spp.) quantify persistence. Data gaps in sediment partitioning (log K ~3.5) highlight needs for advanced LC-MS/MS workflows .

Q. How are structure-activity relationships (SARs) developed for this compound derivatives with antiproliferative or antimicrobial properties?

- Strategy : Derivatives like (E)-3,4-Dihydro-5-methoxy-2-[(2-phenoxypyridin-3-yl)methylene]this compound are screened against cancer cell lines (e.g., MCF-7) via MTT assays. Substituent effects (e.g., methoxy groups at C5 vs. C7) correlate with IC values using multivariate regression .

- Mechanistic Insights : Apoptosis induction (e.g., caspase-3 activation) is validated via flow cytometry and Western blotting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.